5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

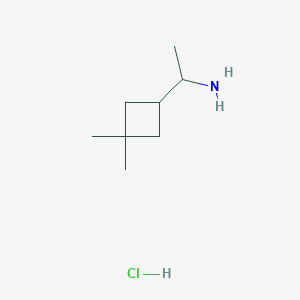

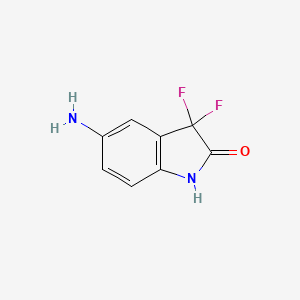

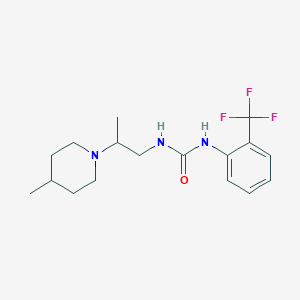

5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C8H6N2OF2 and a molecular weight of 184.143 . It is an indole derivative, a class of compounds known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, often involves condensation reactions . For example, condensation of compounds with various 5-substituted indoline-2,3-dione can produce the final 1,3-dihydro-3H-indol-3-one derivatives .Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques, including 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry .Chemical Reactions Analysis

Indole derivatives, including this compound, have been used as building blocks in the synthesis of various biologically active compounds . For example, 2FIC, a compound that is electron deficient, is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of compounds related to 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one in antimicrobial applications. A strategic synthesis of similar compounds showed good antimicrobial activities against various bacteria and fungi, highlighting the potential of these compounds in the field of medicinal chemistry (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Synthesis and Characterization

Advancements in the synthesis and characterization of related compounds have been notable. One study focused on the facile and straightforward pathway for constructing such compounds, further characterizing them using various spectroscopy techniques (Arcadi, Pietropaolo, Alvino, & Michelet, 2013).

Potential in Antidepressants

Compounds with structures similar to this compound have been evaluated for their potential as antidepressants. A study explored compounds combining a 5-HT 1A moiety and a 5-HT transporter, leading to the discovery of several compounds of interest (Hatzenbuhler et al., 2008).

Oligomerization and Chemical Transformations

Research into the oligomerization of indole derivatives, which are structurally related to this compound, has shown various chemical transformations. This includes the formation of adducts and other complex compounds, adding to the versatility and potential applications of these substances (Mutulis et al., 2008).

Pharmacological Applications

Various pharmacological applications have been explored, including the use in anticancer agents and as inhibitors in specific biological pathways. For instance, derivatives of this compound have shown potent activity in tumor metastasis models, highlighting their potential in cancer therapy (Li et al., 2018).

Mechanism of Action

Target of Action

The primary target of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in regulating cell death and inflammation .

Mode of Action

This compound interacts with RIPK1 by binding to it with a high affinity . It potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in the inhibition of RIPK1, which in turn can protect cells from necroptosis .

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis pathway, a form of programmed cell death . By inhibiting RIPK1, this compound can prevent necroptosis and reduce inflammation .

Pharmacokinetics

The compound’s ability to bind to ripk1 with high affinity suggests that it may have good bioavailability .

Result of Action

The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Future Directions

Indole derivatives, including 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one, have a broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration and development of indole derivatives in the field of drug discovery and development.

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to possess various biological activities . They can interact with multiple receptors and are involved in a wide range of biochemical reactions .

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Properties

IUPAC Name |

5-amino-3,3-difluoro-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWISVRCOFVMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(C(=O)N2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813424-17-8 |

Source

|

| Record name | 5-amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

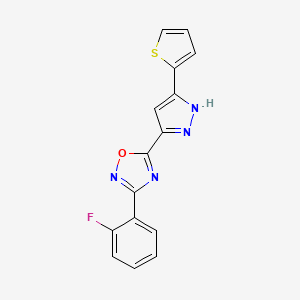

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)

![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)

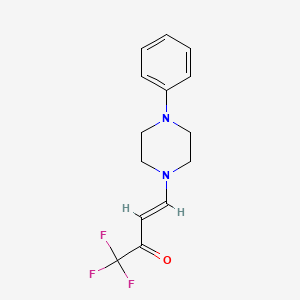

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)